molecular formula C9H11FN2O4 B12684765 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil CAS No. 105281-08-1

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Cat. No.: B12684765
CAS No.: 105281-08-1
M. Wt: 230.19 g/mol
InChI Key: XKBSNQZIXJSHIG-PXBUCIJWSA-N
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Description

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves several steps. One common method includes the fluorination of a suitable sugar precursor followed by coupling with uracil. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional oxygen functionalities, while substitution reactions can introduce different halogen atoms into the molecule .

Scientific Research Applications

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil has several scientific research applications:

Mechanism of Action

The compound exerts its effects by incorporating into the DNA of rapidly dividing cells, leading to chain termination during DNA replication. This process inhibits DNA synthesis and triggers apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is unique due to its fluorinated sugar moiety, which enhances its stability and efficacy compared to other nucleoside analogues. Similar compounds include:

    2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine: Another fluorinated nucleoside analogue with similar antitumor activity.

    2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine: Known for its antiviral properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Properties

CAS No.

105281-08-1

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-4,6-8,14H,1H3,(H,11,13,15)/t4-,6+,7-,8-/m1/s1

InChI Key

XKBSNQZIXJSHIG-PXBUCIJWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O

Canonical SMILES

CC1C(C(C(O1)N2C=CC(=O)NC2=O)F)O

Origin of Product

United States

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